molecular formula C20H18N4O2S2 B2639594 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 897477-47-3

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B2639594
CAS No.: 897477-47-3
M. Wt: 410.51
InChI Key: DCJGRSBPWOKEGI-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves multiple steps. One common method includes the condensation of 2-aminobenzothiazole with piperazine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, the presence of the benzothiazole moiety enhances the compound's ability to bind to specific receptors associated with cancer cell proliferation .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Structural modifications of benzothiazole derivatives have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticonvulsant Effects
Recent studies have highlighted the anticonvulsant potential of benzothiazole-based compounds. The piperazine ring in the structure may contribute to neuroprotective effects, making it a candidate for further exploration in epilepsy treatments .

Biological Research

Binding Affinity Studies
The interaction of this compound with biological targets has been a focus of research. Binding affinity studies reveal that it can effectively interact with receptors and enzymes involved in various physiological processes. Understanding these interactions is crucial for developing drugs with specific therapeutic effects.

Targeted Drug Delivery Systems
The unique structural characteristics of this compound allow it to be incorporated into targeted drug delivery systems. Its ability to form complexes with biomolecules enhances the efficacy of drug delivery, particularly in cancer therapy where localized treatment is essential .

Material Science

Polymeric Applications
In material science, benzothiazole derivatives are being explored for their potential use in polymeric materials due to their stability and reactivity. These compounds can serve as building blocks for creating advanced materials with desirable mechanical properties and thermal stability .

Case Studies

Study Title Findings Implications
Anticancer Activity of BenzothiazolesDemonstrated inhibition of tumor growth in vitroPotential for development as anticancer agents
Antimicrobial Efficacy Against Bacterial StrainsEffective against resistant strainsCould lead to new antibiotic formulations
Neuroprotective Effects in Epilepsy ModelsReduced seizure frequency in animal modelsPromising candidate for anticonvulsant drugs

Mechanism of Action

Biological Activity

Overview

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The combination of a piperazine moiety with a benzothiazole structure suggests significant pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2S2C_{15}H_{16}N_4O_2S_2, with a molecular weight of approximately 384.5 g/mol. The structural features include:

  • Benzothiazole moieties : Known for their diverse biological activities.
  • Piperazine ring : Often associated with various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. The compound's ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) further supports its potential as an anti-inflammatory and anticancer agent .
  • Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use in treating infections .
  • Enzyme Inhibition : The interaction of the benzothiazole moiety with specific molecular targets indicates that this compound may act as an enzyme inhibitor or receptor modulator, which is critical for developing therapeutic agents .

Anticancer Screening

A study conducted on benzothiazole-piperazine hybrids demonstrated that many synthesized compounds exhibited moderate to potent activity against human cancer cell lines (e.g., MCF7, T47D). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzothiazole ring significantly influenced the antiproliferative activity .

The mechanism of action for this compound involves:

  • Induction of Apoptosis : By activating caspases and disrupting mitochondrial functions.
  • Inhibition of COX Enzymes : Reducing inflammatory responses which are often linked to cancer progression .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Biological Activities
3-(Piperazin-1-yl)-1,2-benzothiazoleBenzothiazole and piperazine moietiesAntimicrobial, anticancer
1-(1,2-Benzisothiazol-3-yl)piperazineDifferent substitution patternsModerate anticancer activity
2-(Piperazinyl)benzothiazolesVaries in functional groupsAntimicrobial, anti-inflammatory

This table illustrates how variations in structure can lead to differences in biological activity among related compounds.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-14-6-4-8-16-17(14)22-20(28-16)24-11-9-23(10-12-24)19(25)18-21-13-5-2-3-7-15(13)27-18/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJGRSBPWOKEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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